2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a difluorophenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline intermediate.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile reagent.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides, alkoxides, or thiolates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-1-(2,6-difluorophenyl)ethanol: This compound has a similar difluorophenyl group but lacks the quinoline core and carbonitrile group, resulting in different chemical and biological properties.
2-Amino-1-(2,6-difluorophenyl)-1-butanol: This compound also contains the difluorophenyl group but has a different backbone structure, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21F2N3O |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F2N3O/c1-24(2)11-18-21(19(30)12-24)20(14-7-4-3-5-8-14)15(13-27)23(28)29(18)22-16(25)9-6-10-17(22)26/h3-10,20H,11-12,28H2,1-2H3 |
InChI Key |
DKTCGJFVAGSFQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
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